tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate
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Overview
Description
tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a dichloropyridinyl moiety, and a formamido-propyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate typically involves multiple steps, starting with the preparation of the dichloropyridinyl intermediate. This intermediate is then reacted with a formamido-propyl derivative under controlled conditions to form the final product. Common reagents used in these reactions include tert-butyl chloroformate and various amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes .
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
- tert-butyl (2,6-dichloropyridin-4-yl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate exhibits unique properties due to the presence of the formamido-propyl linkage.
Properties
IUPAC Name |
tert-butyl N-[3-[(3,6-dichloropyridine-2-carbonyl)amino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O3/c1-14(2,3)22-13(21)18-8-4-7-17-12(20)11-9(15)5-6-10(16)19-11/h5-6H,4,7-8H2,1-3H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMXOMAPYWKNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=C(C=CC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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